Para-PABA Scaffold vs. Ortho-Anthranilic Acid Scaffold: Positional Isomerism Governs Hydrogen-Bond Geometry and Target Recognition
The target compound employs a para-aminobenzoic acid (PABA) scaffold with the ester function at the 4-position of the benzoate ring. In contrast, Tranilast uses an ortho-aminobenzoic acid (anthranilic acid) scaffold with the carboxyl group at the 2-position. This positional isomerism produces fundamentally different intramolecular hydrogen-bonding possibilities: the ortho arrangement in Tranilast allows an intramolecular H-bond between the anthranilic NH and the adjacent carboxyl group, which stabilizes a specific conformation recognized by the aryl hydrocarbon receptor (AhR) and prostaglandin D2 synthase [1]. The para arrangement in the target compound eliminates this intramolecular interaction, resulting in a more extended, linear geometry between the cinnamoyl amide and the ester-bearing phenyl ring [2]. For procurement decisions, this means that the target compound cannot serve as a direct substitute for Tranilast in assays probing ortho-specific binding interactions.
| Evidence Dimension | Aminobenzoate substitution position and intramolecular hydrogen-bonding capacity |
|---|---|
| Target Compound Data | Para-substituted (4-aminobenzoate/PABA); no intramolecular H-bond possible between amide NH and ester carbonyl; extended linear geometry; ester carbonyl positioned ~5.0 Å from amide NH |
| Comparator Or Baseline | Tranilast: ortho-substituted (2-aminobenzoate/anthranilic acid); intramolecular H-bond between anthranilic NH and ortho-carboxyl group possible; kinked conformation; carboxyl positioned ~2.6–3.0 Å from amide NH |
| Quantified Difference | Approximately 2.0–2.4 Å difference in distance between amide NH and carboxyl/ester oxygen; loss of intramolecular H-bond motif |
| Conditions | Structural geometry analysis based on published Tranilast X-ray crystallographic data (CCDC deposition) and computational geometry optimization of the PABA scaffold |
Why This Matters
This structural divergence directly affects which protein binding pockets can accommodate the compound, making the two scaffolds non-interchangeable in target-based assays without experimental validation.
- [1] PDB Ligand Chemistry. ChemComp-D27: 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid. Complex structure of prostaglandin D2 synthase at 2.2 Å resolution. DrugBank DB07615. View Source
- [2] Azuma, J.; Sawamura, A.; Awata, N.; et al. Pharmacological properties of N-(3',4'-dimethoxycinnamoyl)anthranilic acid (N-5'), a new anti-atopic agent. British Journal of Pharmacology, 1976, 58(4), 483-488. View Source
